Wasabidienone E
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Overview
Description
Wasabidienone E is a cyclohexadienone derivative containing a hydroxyethylamino group. It was first isolated from the potato culture solution of the fungus Phoma wasabiae . The structure of this compound is characterized by the presence of a 5-(2-hydroxyethylamino)-3-methoxy-2,6-dimethyl-(6R*)-[(2R*)-2-methylbutyryloxy]-2,4-cyclohexadien-1-one moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wasabidienone E can be synthesized through a series of chemical transformations starting from simple precursors. The key steps involve the introduction of the hydroxyethylamino group and the formation of the cyclohexadienone ring. The synthetic route typically includes:
Step 1: Formation of the cyclohexadienone core through a cyclization reaction.
Step 2: Introduction of the hydroxyethylamino group via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents is also crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: Wasabidienone E undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyethylamino group to a carbonyl group.
Reduction: Reduction of the cyclohexadienone ring to a cyclohexane ring.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexane derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Wasabidienone E has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Wasabidienone E involves its interaction with molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in oxidative stress pathways.
Signal Transduction: Modulating signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Wasabidienone E can be compared with other similar compounds, such as:
- Ochraceopone F
- Aspertetranone D
- Cycloechinulin
- Mactanamide
Uniqueness: this compound is unique due to its specific structural features, including the hydroxyethylamino group and the cyclohexadienone core. These features contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
100905-88-2 |
---|---|
Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
[(1R)-2-(2-hydroxyethylamino)-4-methoxy-1,5-dimethyl-6-oxocyclohexa-2,4-dien-1-yl] (2R)-2-methylbutanoate |
InChI |
InChI=1S/C16H25NO5/c1-6-10(2)15(20)22-16(4)13(17-7-8-18)9-12(21-5)11(3)14(16)19/h9-10,17-18H,6-8H2,1-5H3/t10-,16-/m1/s1 |
InChI Key |
UTRDVXSMNWAJLY-QLJPJBMISA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@@]1(C(=CC(=C(C1=O)C)OC)NCCO)C |
Canonical SMILES |
CCC(C)C(=O)OC1(C(=CC(=C(C1=O)C)OC)NCCO)C |
Origin of Product |
United States |
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